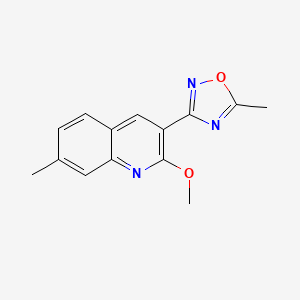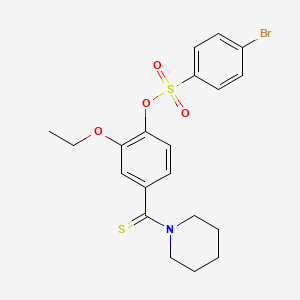
2-methoxy-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline
説明
2-methoxy-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline, also known as MMQ, is a quinoline derivative that has been extensively studied for its potential applications in scientific research. MMQ has shown promising results in a variety of fields, including cancer research, neuropharmacology, and infectious disease studies. In
作用機序
The mechanism of action of 2-methoxy-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. This compound has also been shown to inhibit the activation of NF-κB, a signaling pathway involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death. This compound has also been shown to inhibit the migration and invasion of cancer cells.
In animal models of neurodegenerative diseases, this compound has been shown to improve cognitive function and reduce the accumulation of toxic proteins in the brain. This compound has also been shown to reduce inflammation in the brain.
実験室実験の利点と制限
One advantage of using 2-methoxy-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline in lab experiments is its versatility. This compound has been shown to have potential applications in a variety of fields, including cancer research, neuropharmacology, and infectious disease studies.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects in some cell types, which could limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 2-methoxy-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline. One area of research could focus on the development of this compound analogs with improved potency and selectivity. Another area of research could focus on the use of this compound in combination with other drugs or therapies to enhance its effectiveness.
Further studies could also explore the potential of this compound in other areas of research, such as cardiovascular disease, diabetes, and inflammation. Overall, this compound shows great potential as a versatile and effective tool for scientific research.
科学的研究の応用
2-methoxy-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline has been extensively studied for its potential applications in scientific research. One area of research where this compound has shown promising results is in cancer research. This compound has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Another area of research where this compound has shown potential is in neuropharmacology. This compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
This compound has also been studied for its potential applications in infectious disease research. This compound has been shown to have antiviral activity against a variety of viruses, including influenza virus and herpes simplex virus.
特性
IUPAC Name |
3-(2-methoxy-7-methylquinolin-3-yl)-5-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-8-4-5-10-7-11(13-15-9(2)19-17-13)14(18-3)16-12(10)6-8/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUOBHUWRZPIGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C3=NOC(=N3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(4,4-dimethyl-3-oxo-1-penten-1-yl)amino]phenyl}acetamide](/img/structure/B4685539.png)
![1-cyclopropyl-7-(1-ethyl-1H-pyrazol-4-yl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4685544.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(4-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4685555.png)
![5-(3-nitrophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide](/img/structure/B4685563.png)
![6-chloro-N-[2-(dimethylamino)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4685564.png)
![3-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B4685569.png)
![1,3-dimethyl-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4685573.png)
![5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4685592.png)
![N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4685593.png)
![3-[3-(4-bromo-2-chlorophenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4685601.png)
![7-methyl-4-{[4-(4-methyl-3-nitrobenzoyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4685602.png)
![methyl 3-chloro-6-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4685603.png)

![1-{5-[(2-bromophenoxy)methyl]-2-furoyl}-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4685638.png)